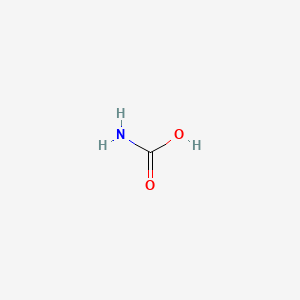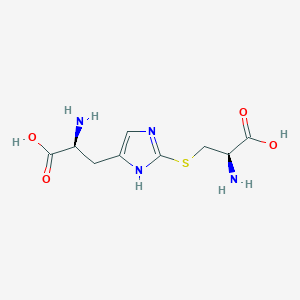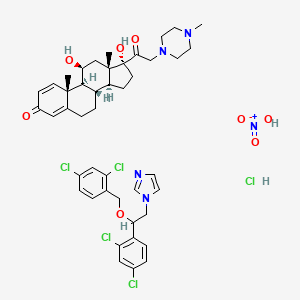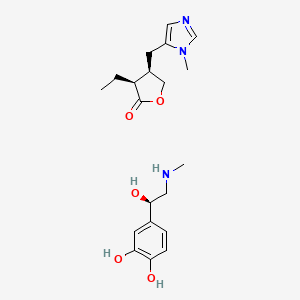
Carbamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, also known as carbamate or aminoformic acid, belongs to the class of organic compounds known as organic carbonic acids and derivatives. Organic carbonic acids and derivatives are compounds comprising the organic carbonic acid or a derivative thereof. Carbamic acid exists as a solid, soluble (in water), and a weakly acidic compound (based on its pKa). Carbamic acid has been found in human placenta tissue. Carbamic acid is also a parent compound for other transformation products, including but not limited to, phenylcarbamic acid, chlorphenesin carbamate, and methylcarbamic acid. Outside of the human body, carbamic acid can be found in a number of food items such as wild celery, macadamia nut (m. tetraphylla), boysenberry, and tarragon. This makes carbamic acid a potential biomarker for the consumption of these food products. Carbamic acid is a potentially toxic compound.
Carbamic acid is a one-carbon compound that is ammonia in which one of the hydrogens is replaced by a carboxy group. Although carbamic acid derivatives are common, carbamic acid itself has never been synthesised. It has a role as an Escherichia coli metabolite. It is a one-carbon compound, a carbon oxoacid and an organonitrogen compound. It is a conjugate acid of a carbamate.
Applications De Recherche Scientifique
Carbon Dioxide Utilization
Carbamic acid derivatives are used in innovative strategies to utilize carbon dioxide (CO2). For example, carbon dioxide can serve as a temporary protecting group for amines, forming carbamic acid reversibly. This method is employed in selective chemical reactions, such as Michael additions and acylations, where amine functionality needs protection to achieve desired selectivity under mild conditions (Peeters, Ameloot, & Vos, 2013).
Synthesis of Amine Derivatives
Carbamic acid esters are utilized as ammonia equivalents in the palladium-catalyzed amination of aryl halides, facilitating the synthesis of anilines with sensitive functional groups. This approach provides a pathway to produce diverse amine derivatives efficiently (Mullick et al., 2010).
Environmental Monitoring
In environmental science, carbamic acid derivatives, specifically carbamate pesticides, are monitored using carbon-based (bio)sensors due to their potential toxicity. The development of these sensors is crucial for the rapid and reliable detection of carbamate levels in environmental, food, and biological matrices, ensuring safety and compliance with regulatory standards (Oliveira et al., 2020).
Pesticide Sorption and Degradation
The interaction between carbamic acid derivatives and organic sorbents like humic acid and biochar is studied to understand the behavior of pesticides in soil environments. These studies are critical for assessing the environmental impact of carbamate pesticides and developing strategies for their degradation or removal from soils (Ćwieląg-Piasecka et al., 2018).
Microbial Self-Healing Concrete
In the field of construction materials, carbamic acid plays a role in microbial induced carbonate precipitation, a process used in self-healing concrete. Understanding the reaction mechanisms of carbamic acid in this context is vital for improving the healing abilities of such materials in practical engineering applications (Zhu et al., 2022).
Propriétés
Numéro CAS |
463-77-4 |
|---|---|
Nom du produit |
Carbamic acid |
Formule moléculaire |
NH2COOH CH3NO2 |
Poids moléculaire |
61.04 g/mol |
Nom IUPAC |
carbamic acid |
InChI |
InChI=1S/CH3NO2/c2-1(3)4/h2H2,(H,3,4) |
Clé InChI |
KXDHJXZQYSOELW-UHFFFAOYSA-N |
SMILES |
C(=O)(N)O |
SMILES canonique |
C(=O)(N)O |
Autres numéros CAS |
463-77-4 |
Description physique |
Solid |
Numéros CAS associés |
1111-78-0 (ammonium salt) 4366-93-2 (potassium salt) |
Synonymes |
ammonium carbamate calcium carbamate carbamic acid carbamic acid, ammonia salt carbamic acid, calcium salt carbamic acid, potassium salt carbamic acid, sodium salt potassium carbamate sodium carbamate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-Amino-3-[[5-(2-amino-2-carboxyethyl)-2,3-dihydroxyphenyl]thio]propionic acid](/img/structure/B1208712.png)






